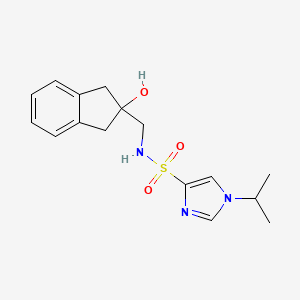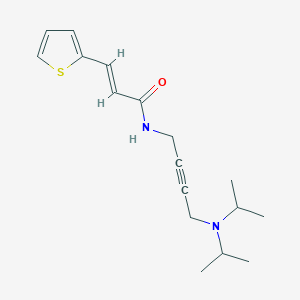![molecular formula C15H14ClNOS B2364608 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide CAS No. 339107-92-5](/img/structure/B2364608.png)
2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide, otherwise known as CPMA, is an organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in a variety of research experiments, such as drug discovery, material science, and biochemistry. CPMA is a white crystalline solid that is soluble in most organic solvents and has a molecular weight of 253.7 g/mol. Its chemical formula is C13H13ClN2O2S.
Applications De Recherche Scientifique
Synthesis and Pharmacological Applications
- 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide and its derivatives have been explored for their potential antibacterial properties. A study synthesized various derivatives and found them to be effective against both gram-negative and gram-positive bacteria. These compounds showed promise as potential antibacterial agents with moderate anti-enzymatic potential (Siddiqui et al., 2014).
Vibrational Spectroscopy and Molecular Docking
- Vibrational spectroscopy, particularly Raman and Fourier transform infrared spectroscopy, has been used to characterize this compound. Such studies help in understanding the molecular structure and interactions, aiding in the development of drugs with specific pharmacological properties (Jenepha Mary et al., 2022).
Hemolytic and Thrombolytic Activity Evaluation
- Derivatives of 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide have been synthesized and evaluated for their hemolytic and thrombolytic activities. Some compounds demonstrated very good thrombolytic activity, suggesting their potential in the treatment of cardiovascular diseases (Aziz-Ur-Rehman et al., 2020).
Antiviral and Antiapoptotic Effects
- A novel derivative was synthesized and evaluated for its efficacy in treating Japanese encephalitis. The compound exhibited significant antiviral and antiapoptotic effects, offering a potential therapeutic approach for this disease (Ghosh et al., 2008).
Inhibitors of Thymidylate Synthase
- Some analogs of this compound have been synthesized as potential inhibitors of thymidylate synthase, indicating their potential use as antitumor and antibacterial agents (Gangjee et al., 1996).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with key functional proteins in bacterial cell division , and enzymes involved in the pathway leading to oxalate production .
Mode of Action
It can be inferred that the compound might interact with its targets through hydrogen bonds, similar to other compounds .
Biochemical Pathways
Similar compounds have been found to affect the pathways leading to oxalate production .
Result of Action
Similar compounds have been found to inhibit the binding and reduction of trypanothione .
Propriétés
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNOS/c1-17(13-7-3-2-4-8-13)15(18)11-19-14-9-5-6-12(16)10-14/h2-10H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFTYHFNHICAKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CSC2=CC(=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Bromophenyl)-8-((3,4-difluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2364525.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2364526.png)
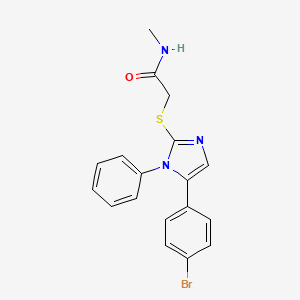
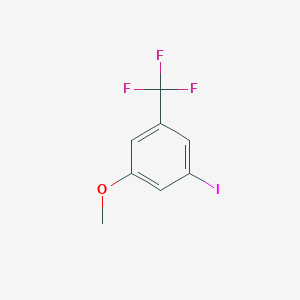
![8-[(2,4-Dimethylphenyl)sulfonyl]-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2364530.png)
![methyl 4-(2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamido)benzoate](/img/structure/B2364531.png)
![Methyl (E)-4-[methyl-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]amino]-4-oxobut-2-enoate](/img/structure/B2364532.png)
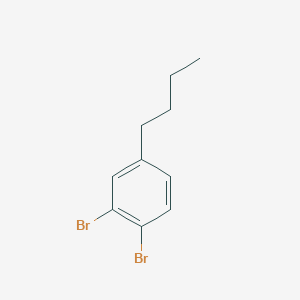
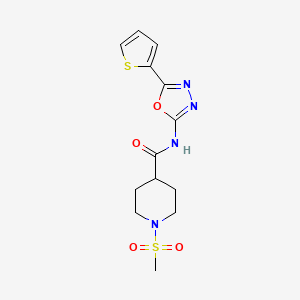
![2-[5-(2-Chlorophenyl)furan-2-yl]quinoline-4-carboxylic acid](/img/structure/B2364540.png)
![4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-(tert-butyl)benzenesulfonate](/img/structure/B2364542.png)
![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2364544.png)
